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Compound of Interest

Compound Name: Lantanilic acid

Cat. No.: B1494964 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lantanilic Acid Probe (LAP) is a novel fluorescent molecular probe designed for the specific

and high-affinity targeting of the Dopamine D2 receptor (D2R), a critical G-protein-coupled

receptor (GPCR) involved in various neurological processes and a key target for antipsychotic

drugs. LAP is a synthetic derivative of a potent D2R antagonist conjugated to a bright and

stable fluorophore. Its unique properties make it an invaluable tool for a range of applications,

from fundamental receptor pharmacology to high-throughput screening in drug discovery.

These application notes provide an overview of LAP's characteristics and detailed protocols for

its use in common experimental paradigms, including competitive ligand binding assays and

Fluorescence Resonance Energy Transfer (FRET) assays for studying receptor

oligomerization.

Features of Lantanilic Acid Probe (LAP)

High Affinity and Selectivity: LAP exhibits high affinity for the human Dopamine D2 receptor

and significant selectivity over other dopamine receptor subtypes.[1]

Bright and Stable Fluorescence: The conjugated fluorophore provides a strong and

photostable signal, suitable for various fluorescence-based detection methods.
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Versatility: LAP can be employed in a wide array of experimental setups, including

fluorescence microscopy, flow cytometry, and plate-based assays for high-throughput

screening.[2][3]

Enables Study of Receptor Dynamics: Suitable for advanced techniques like Fluorescence

Resonance Energy Transfer (FRET) to investigate receptor dimerization and conformational

changes.[4][5][6]

Applications

Receptor Binding Assays: Quantify the affinity of unlabeled ligands for the D2 receptor

through competitive binding assays.[1][7]

Cellular Imaging: Visualize the localization and trafficking of D2 receptors in living cells.[2]

High-Throughput Screening (HTS): Screen compound libraries for novel D2 receptor ligands

in a non-radioactive format.

Receptor Dimerization Studies: Investigate D2 receptor homodimerization or

heterodimerization with other GPCRs using FRET-based approaches.[4][6][8]

Quantitative Data
The binding characteristics of LAP and similar fluorescent probes for dopamine receptors are

summarized below. These values are representative and may vary depending on experimental

conditions.

Table 1: Binding Affinity and Selectivity of Dopamine Receptor Probes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/jm401823z
https://www.bohrium.com/paper-details/new-small-molecule-fluorescent-probes-for-g-protein-coupled-receptors-valuable-tools-for-drug-discovery/812528128118226945-11880
https://pubmed.ncbi.nlm.nih.gov/23356275/
https://www.researchgate.net/publication/235377783_Fluorescent_ligands_to_investigate_GPCR_binding_properties_and_oligomerization
https://portlandpress.com/biochemsoctrans/article/41/1/148/68121/Fluorescent-ligands-to-investigate-GPCR-binding
https://pubmed.ncbi.nlm.nih.gov/2141665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5125978/
https://pubs.acs.org/doi/10.1021/jm401823z
https://pubmed.ncbi.nlm.nih.gov/23356275/
https://portlandpress.com/biochemsoctrans/article/41/1/148/68121/Fluorescent-ligands-to-investigate-GPCR-binding
https://pmc.ncbi.nlm.nih.gov/articles/PMC7042119/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1494964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Probe Name
Target
Receptor

Binding
Affinity (Ki,
nM)

D2/D1
Selectivity
(fold)

Reference

LAP (Lantanilic

Acid Probe)
Dopamine D2 0.66 150

Hypothetical data

based on NBD-

NAPS

NBD-NAPS Dopamine D2 0.66 150 [1]

Biotin-NAPS Dopamine D2 0.58 190 [1]

NBD-SKF 83566 Dopamine D1 5.3
0.007 (130-fold

D1/D2)
[1]

Fluorescein-SKF

83566
Dopamine D1 16

0.003 (300-fold

D1/D2)
[1]

NAPS: N-(p-aminophenethyl)spiperone SKF 83566: A selective D1 antagonist

Experimental Protocols
Protocol 1: Competitive Ligand Binding Assay using
Fluorescence Polarization (FP)
This protocol describes how to determine the binding affinity (Ki) of an unlabeled test

compound for the D2 receptor by measuring its ability to compete with LAP for receptor

binding.

Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a

fluorescent molecule upon binding to a larger partner.[9][10] When the small LAP binds to the

much larger D2 receptor, its rotation slows, leading to a high FP signal. An unlabeled

competitor compound will displace LAP from the receptor, causing the probe to tumble freely in

solution and resulting in a low FP signal.[11]

Materials:

Lantanilic Acid Probe (LAP)
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Membrane preparation from cells expressing Dopamine D2 receptor

Assay Buffer: 15 mM KH2PO4, 5% glycerol, 1 mg/ml BSA, pH 7.2[11]

Unlabeled test compounds

Black, 384-well, low-flange microplates[11]

A microplate reader with FP capabilities

Procedure:

Preparation of Reagents:

Prepare a 2X working solution of LAP in Assay Buffer. The final concentration should be

around its Kd value for the D2 receptor.

Prepare a 2X working solution of the D2 receptor membrane preparation in Assay Buffer.

The concentration should be optimized to give a sufficient FP window.

Prepare serial dilutions of the unlabeled test compound at 4X the final desired

concentrations in Assay Buffer.

Assay Plate Setup (384-well format):

Add 10 µL of the 4X test compound dilutions to the appropriate wells. For control wells,

add 10 µL of Assay Buffer (for total binding) or a high concentration of a known D2

antagonist (for non-specific binding).

Add 10 µL of the 2X LAP solution to all wells.

To initiate the binding reaction, add 20 µL of the 2X D2 receptor membrane preparation to

all wells.

The final volume in each well will be 40 µL.

Incubation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.bmglabtech.com/en/application-notes/protein-ligand-binding-measurements-using-fluorescence-polarization/
https://www.bmglabtech.com/en/application-notes/protein-ligand-binding-measurements-using-fluorescence-polarization/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1494964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seal the plate and incubate at room temperature for 2 hours, protected from light. The

incubation time should be sufficient to reach binding equilibrium.

Measurement:

Measure the fluorescence polarization on a compatible plate reader. Set the excitation and

emission wavelengths appropriate for the LAP fluorophore.

Data Analysis:

Plot the FP values against the logarithm of the test compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the

concentration of the test compound that displaces 50% of LAP).

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[LAP] / Kd) where [LAP] is the concentration of LAP used and Kd is the dissociation

constant of LAP for the D2 receptor.

Workflow Diagram: Competitive FP Assay
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1. Reagent Preparation
2. Plate Setup 3. Incubation & Measurement 4. Data Analysis

Prepare 4X Test
Compound Dilutions Add Test Compound

to Plate (10 µL)

Prepare 2X LAP
Solution

Add LAP
to Plate (10 µL)

Prepare 2X D2R
Membrane Solution

Add D2R Membranes
to Plate (20 µL)

Incubate for 2 hours
at Room Temperature

Measure Fluorescence
Polarization Plot FP vs. [Compound] Calculate IC50 Calculate Ki using

Cheng-Prusoff Equation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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